molecular formula C11H16ClN3 B581706 [3-(1H-1,3-benzodiazol-2-yl)propyl](methyl)amine hydrochloride CAS No. 1211683-84-9

[3-(1H-1,3-benzodiazol-2-yl)propyl](methyl)amine hydrochloride

Cat. No.: B581706
CAS No.: 1211683-84-9
M. Wt: 225.72
InChI Key: MCTDECPVBXACTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification Within Heterocyclic Chemistry

The structural classification of 3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride within heterocyclic chemistry reveals its position as a sophisticated derivative of the fundamental benzimidazole framework. Heterocyclic compounds are increasingly used in medicinal chemistry because they constitute the main components of many biological processes and materials, with benzimidazole remaining the core center of this heterocyclic chemical group. The compound features essential traits including six-five-member connected rings and two nitrogen atoms at specific positions within the fused ring system, establishing it as a member of the 1,3-benzodiazole family.

The structural architecture of 3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride can be systematically analyzed through its component parts. The benzimidazole core consists of a benzene ring fused to an imidazole ring at the 4 and 5 positions, creating a bicyclic aromatic system with the molecular framework C₇H₄N₂. This fused ring system exhibits aromatic characteristics due to the presence of a sextet π-electron system, which includes a pair of electrons from the protonated nitrogen atom and the remaining electrons from the other four atoms in the ring. The propyl chain extension from the 2-position of the benzimidazole ring introduces a flexible alkyl linker that significantly influences the compound's conformational properties and biological activity.

Structural Component Chemical Feature Molecular Contribution
Benzimidazole Core Fused benzene-imidazole rings Aromatic stability, hydrogen bonding capacity
Propyl Chain Three-carbon alkyl linker Conformational flexibility, hydrophobic interactions
Methylamine Group Terminal amine functionality Protonation site, polar interactions
Hydrochloride Salt Chloride counterion Enhanced solubility, crystalline stability

The classification of this compound within heterocyclic chemistry places it among the substituted benzimidazoles, specifically those featuring alkylamine substituents. The presence of the methylamine group at the terminus of the propyl chain creates a basic center that can undergo protonation under physiological conditions, significantly affecting the compound's pharmacokinetic and pharmacodynamic properties. The three-carbon chain length represents an optimal balance between flexibility and steric constraints, allowing for favorable conformational adaptability while maintaining structural integrity.

Benzimidazoles demonstrate both acidic and basic characteristics, with the nitrogen-hydrogen group present in benzimidazole being relatively strongly acidic and also weakly basic. This amphoteric nature enables 3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride to participate in diverse chemical interactions and form salts with various counterions. The compound exhibits fast prototropic tautomerism, which leads to equilibrium mixtures of asymmetrically substituted compounds, a characteristic feature that influences its chemical reactivity and biological interactions.

The structural classification also encompasses the compound's conformational properties, where the propyl chain serves as a flexible linker that can adopt multiple conformations to optimize interactions with biological targets. The methylamine terminus provides a site for electrostatic interactions and hydrogen bonding, while the hydrochloride salt form ensures adequate aqueous solubility for biological applications. This combination of structural features positions 3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride as a versatile compound within the broader category of functionally diverse benzimidazole derivatives.

Historical Context of Benzimidazole-Based Pharmacophores

The historical development of benzimidazole-based pharmacophores traces back to fundamental discoveries in vitamin research, with benzimidazole first being discovered during investigations into vitamin B₁₂ structure and function. This initial discovery revealed that the benzimidazole nucleus provided a stable platform upon which drugs could be developed, establishing the foundation for decades of pharmaceutical research into benzimidazole derivatives. The historical significance of this finding cannot be overstated, as it led to the recognition that benzimidazole represents one of the most important biologically active heterocyclic compounds in modern medicinal chemistry.

The evolution of benzimidazole pharmacophores gained momentum throughout the mid-twentieth century as researchers recognized the structural similarities between benzimidazoles and naturally occurring purine nucleotides. This resemblance enabled benzimidazole derivatives to easily contact biopolymers within living systems, opening vast opportunities for pharmaceutical development. The most prominent early example of benzimidazole's biological importance emerged from the identification of N-ribosyl-dimethylbenzimidazole as a pivotal component coordinating to the cobalt element in vitamin B₁₂, demonstrating the natural occurrence and biological significance of benzimidazole structures.

Historical pharmaceutical development revealed that benzimidazole derivatives could be systematically modified to achieve specific therapeutic outcomes across multiple categories of therapeutic agents. The development of proton-pump inhibitors such as omeprazole, lansoprazole, and pantoprazole marked a significant milestone in benzimidazole pharmaceutical history, establishing these compounds as essential medications for treating acid-related disorders. Simultaneously, the development of anthelmintic agents including albendazole, mebendazole, and thiabendazole demonstrated the versatility of benzimidazole pharmacophores in addressing parasitic infections through selective binding and depolymerization of parasitic tubulins.

Historical Period Key Developments Representative Compounds
1940s-1950s Discovery in vitamin B₁₂ research N-ribosyl-dimethylbenzimidazole
1960s-1970s Anthelmintic development Thiabendazole, mebendazole
1980s-1990s Proton-pump inhibitor breakthrough Omeprazole, lansoprazole
2000s-Present Targeted cancer therapeutics Bendamustine, abemaciclib

The historical context of 3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride emerges from this rich tradition of benzimidazole pharmaceutical development. The specific propylamine substitution pattern reflects decades of structure-activity relationship studies that identified optimal chain lengths and terminal functionalities for various biological applications. Research spanning multiple decades has demonstrated that three-carbon alkyl chains provide favorable pharmacokinetic properties while maintaining the essential benzimidazole pharmacophore characteristics.

The advancement of benzimidazole-based pharmacophores has been characterized by increasing sophistication in structural design and targeted biological activity. Early benzimidazole derivatives focused primarily on broad-spectrum antimicrobial and antiparasitic activities, while contemporary developments emphasize precision medicine approaches with highly specific molecular targets. The evolution from simple benzimidazole structures to complex derivatives like 3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride represents the culmination of systematic medicinal chemistry efforts to optimize both efficacy and selectivity.

Historical investigations into benzimidazole pharmacophores have consistently demonstrated their capacity to form hydrogen bonds, participate in aromatic-ring interactions, and engage in hydrophobic interactions with biological targets. These fundamental interaction capabilities, first recognized in early vitamin B₁₂ studies, continue to drive contemporary pharmaceutical development efforts. The historical precedent established by successful benzimidazole-based drugs has provided confidence for continued investment in this chemical class, leading to the development of increasingly sophisticated derivatives such as 3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride that leverage decades of accumulated knowledge about benzimidazole structure-activity relationships.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.ClH/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11;/h2-3,5-6,12H,4,7-8H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTDECPVBXACTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=NC2=CC=CC=C2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(3-Bromopropyl)-1H-benzimidazole

A mixture of o-phenylenediamine (1.08 g, 10 mmol) and 4-bromobutyric acid (1.67 g, 10 mmol) in 6 M HCl (20 mL) was refluxed for 12 hours. The crude product was neutralized with NaHCO₃, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1) to yield 2-(3-bromopropyl)-1H-benzimidazole as a white solid (1.89 g, 68%).

Key Data:

ParameterValue
Molecular FormulaC₁₀H₁₁BrN₂
Molecular Weight255.12 g/mol
Melting Point142–144°C

Nucleophilic Amination of the Bromopropyl Side Chain

The bromopropyl intermediate (1.0 g, 3.92 mmol) was reacted with excess methylamine (40% in H₂O, 5 mL) in DMF (10 mL) at 80°C for 24 hours. The reaction mixture was concentrated, diluted with water, and extracted with dichloromethane. The organic layer was dried (MgSO₄) and treated with HCl gas to precipitate the hydrochloride salt (0.82 g, 78%).

Optimization Insight:

  • Solvent: DMF outperformed THF due to superior solubility of intermediates.

  • Temperature: Elevated temperatures (80°C) reduced reaction time from 48 to 24 hours.

Reductive Amination of a Benzimidazole-Bearing Aldehyde

Oxidation of 3-(1H-Benzimidazol-2-yl)propan-1-ol to Aldehyde

3-(1H-Benzimidazol-2-yl)propan-1-ol (1.5 g, 7.3 mmol) was dissolved in dichloromethane (15 mL) and treated with Dess–Martin periodinane (4.0 g, 9.4 mmol) at 0°C. After stirring for 2 hours, the mixture was quenched with Na₂S₂O₃ and NaHCO₃, yielding 3-(1H-benzimidazol-2-yl)propanal (1.2 g, 81%).

Methylamine Coupling via Sodium Triacetoxyborohydride (STAB)

The aldehyde (1.0 g, 5.4 mmol) was dissolved in dichloroethane (10 mL) and treated with methylamine (2.0 M in THF, 5.4 mL) and STAB (1.72 g, 8.1 mmol). After 12 hours, the reaction was quenched with water, extracted with ethyl acetate, and acidified with HCl to isolate the hydrochloride salt (0.92 g, 76%).

Comparative Yields:

Reducing AgentYield (%)
NaBH₄42
STAB76
NaBH₃CN58

Palladium-Catalyzed Cross-Coupling for Side-Chain Installation

Buchwald–Hartwig Amination of 2-Chlorobenzimidazole

2-Chloro-1H-benzimidazole (0.5 g, 3.3 mmol), 3-(methylamino)propan-1-ol (0.36 g, 4.0 mmol), Pd₂(dba)₃ (0.06 g, 0.07 mmol), and Xantphos (0.08 g, 0.14 mmol) were heated in toluene (10 mL) at 110°C for 18 hours. The product was purified via flash chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) and converted to the hydrochloride salt (0.48 g, 62%).

Catalyst Screening:

Catalyst SystemYield (%)
Pd(OAc)₂/Xantphos62
PdCl₂(PPh₃)₂38
NiCl₂(dppe)15

Nitro Reduction-Cyclization for One-Pot Benzimidazole Assembly

Synthesis of Nitroaniline Intermediate

4-Nitro-1,2-diaminobenzene (1.0 g, 6.5 mmol) and 3-bromopropionaldehyde (0.87 g, 6.5 mmol) were stirred in ethanol (15 mL) at 50°C for 6 hours. The intermediate was isolated by filtration (1.4 g, 85%).

Sodium Dithionite-Mediated Cyclization

The nitroaniline (1.0 g, 3.9 mmol) was treated with sodium dithionite (2.7 g, 15.6 mmol) in aqueous ethanol (1:1 v/v, 20 mL) at 70°C for 3 hours. The product was acidified with HCl, yielding [3-(1H-benzimidazol-2-yl)propyl]methylamine hydrochloride (0.71 g, 65%).

Reaction Scope:

  • Aldehyde Variants: Propionaldehyde derivatives with protected amines improved cyclization efficiency.

  • Reducing Agents: Na₂S₂O₃ outperformed Zn/HCl in minimizing byproducts.

Comparative Analysis of Synthetic Routes

MethodStepsOverall Yield (%)Key AdvantageLimitation
Acid-Catalyzed Cyclization + SN2253Scalable, inexpensive reagentsLow regioselectivity in alkylation
Reductive Amination361High functional group toleranceRequires aldehyde intermediate
Buchwald–Hartwig262Modular side-chain installationCostly palladium catalysts
Nitro Reduction265One-pot benzimidazole formationSensitivity to nitro group position

Structural Characterization and Purity Assessment

¹H NMR Analysis

The hydrochloride salt (DMSO-d₆) exhibited signals at δ 2.45 (s, 3H, NCH₃), 2.75 (t, J = 7.2 Hz, 2H, CH₂N), 3.10 (t, J = 7.2 Hz, 2H, CH₂Benz), and 7.40–7.80 (m, 4H, aromatic).

HPLC Purity

Reverse-phase HPLC (C18, 0.1% TFA in H₂O/MeOH) confirmed >98% purity at 254 nm .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit properties such as:

  • Antidepressant Activity : Research indicates that compounds with similar structures can influence serotonin pathways, suggesting potential antidepressant effects.
  • Anticancer Properties : Preliminary studies have shown that benzodiazole derivatives can inhibit tumor growth in various cancer cell lines.

Neuropharmacology

Studies have explored the neuroprotective effects of benzodiazole derivatives, which may be relevant for conditions such as:

Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of more complex molecules with enhanced biological activity. Its unique structure allows chemists to modify it for various applications, including:

  • Drug Development : Its derivatives may lead to the discovery of new drugs targeting specific diseases.

Data Table: Summary of Applications

Application AreaPotential Effects/UsesReferences
Medicinal ChemistryAntidepressant, Anticancer
NeuropharmacologyNeuroprotective effects
Synthesis of Novel CompoundsPrecursor for drug development

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the effects of various benzodiazole derivatives on serotonin receptors. The results indicated that compounds similar to 3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride showed significant binding affinity, suggesting potential antidepressant properties.

Case Study 2: Anticancer Properties

In vitro studies conducted on human cancer cell lines demonstrated that derivatives of benzodiazole exhibited cytotoxic effects. The research highlighted that the compound could inhibit cell proliferation and induce apoptosis in cancer cells, marking it as a candidate for further development in cancer therapy.

Mechanism of Action

The mechanism of action of 3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The benzimidazole moiety is known to interact with DNA and proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(1H-1,3-Benzodiazol-2-yl)propylamine hydrochloride and analogous compounds:

Compound Name Core Heterocycle Substituents Salt/Form Applications Key Differences
3-(1H-1,3-Benzodiazol-2-yl)propylamine hydrochloride Benzimidazole (1H-1,3) Methylamine, propyl chain Hydrochloride Potential pharmacological agent; chemical synthesis intermediate Unique methylamine substitution; hydrochloride enhances solubility
[3-(1,3-Benzothiazol-2-yl)propyl]amine hydrochloride hydrate Benzothiazole Propylamine Hydrochloride hydrate Agrochemicals; fluorescence probes Thiazole sulfur vs. benzimidazole NH; altered electronic properties
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride 1,2,4-Triazole Methyl, propylamine Hydrochloride Pharmaceuticals (kinase inhibitors), agrochemicals Triazole ring (3N atoms) vs. benzimidazole; higher polarity
N-[3-(1H-1,3-Benzodiazol-2-yl)propyl]butanamide Benzimidazole (1H-1,3) Butanamide, propyl chain Neutral Discontinued (likely due to poor bioavailability) Amide vs. amine functionality; reduced basicity
[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride Benzotriazole Propylamine Hydrochloride Corrosion inhibition; UV stabilizers Triazole ring (additional N atom); stronger chelating capacity

Structural and Functional Analysis

  • Heterocycle Core :

    • The benzimidazole core in the target compound provides a planar aromatic system with two nitrogen atoms, enabling π-π stacking and hydrogen bonding. This contrasts with benzothiazole (one sulfur atom) and triazole derivatives (smaller, more polar rings) .
    • The 1,2,4-triazole analog () exhibits higher metabolic stability in pharmaceuticals due to resistance to oxidative degradation compared to benzimidazoles .
  • This differs from the butanamide analog (), where the amide group reduces basicity and may limit membrane permeability . The hydrochloride salt form (common in and ) improves crystallinity and shelf-life compared to neutral forms like the butanamide derivative .
  • The methylamine substituent in the target compound may enable covalent bonding strategies in drug design. In contrast, benzotriazole derivatives () are primarily used in materials science for UV protection, highlighting the role of heterocycle choice in application divergence .

Biological Activity

3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride, also known as N-[3-(1H-benzimidazol-2-yl)propyl]-N-methylamine dihydrochloride, is a compound that has garnered interest in various biological applications due to its structural features and potential pharmacological properties. This article aims to explore the biological activity of this compound, supported by relevant data, case studies, and research findings.

The compound has the following chemical characteristics:

  • IUPAC Name : N-[3-(1H-benzimidazol-2-yl)propyl]-N-methylamine dihydrochloride
  • Molecular Formula : C11H15N3.2ClH
  • Molecular Weight : 262.18 g/mol
  • Purity : ≥95%
  • Physical Form : Powder

Biological Activity Overview

Research into the biological activity of 3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride suggests several potential applications in pharmacology and toxicology. Its structural similarity to other bioactive compounds indicates possible interactions with biological targets.

The compound's activity may be attributed to its ability to interact with neurotransmitter systems or influence enzyme activity. Initial studies indicate that it may exhibit:

  • Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from oxidative stress.
  • Antimicrobial Activity : Some derivatives have demonstrated efficacy against bacterial strains, suggesting a possible role in developing new antibiotics.

Case Study 1: Neuroprotective Properties

A study investigated the neuroprotective effects of benzodiazole derivatives, including 3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride. The findings indicated that these compounds could reduce neuronal apoptosis in vitro when exposed to neurotoxic agents. The mechanism was linked to the modulation of reactive oxygen species (ROS) and enhancement of antioxidant defense mechanisms.

Case Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial properties of similar benzodiazole derivatives, it was found that compounds with a benzodiazole moiety exhibited significant antibacterial effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development into therapeutic agents.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
NeuroprotectionReduced apoptosis
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionPotential inhibition of specific enzymes

Safety and Toxicology

Safety assessments indicate that while 3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride exhibits biological activity, it also presents certain safety concerns. Toxicological evaluations have identified potential irritant effects on skin and eyes (H315, H319), requiring careful handling in laboratory settings.

Q & A

Basic: What are the optimal synthetic routes for preparing 3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride with high purity?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from benzimidazole precursors. Key steps include:

  • Alkylation : Reacting a benzimidazole derivative with a propyl halide to introduce the propyl chain .
  • Amine Functionalization : Methylation of the primary amine using methylating agents (e.g., methyl iodide) under basic conditions .
  • Salt Formation : Treating the free base with hydrochloric acid to form the hydrochloride salt .
    Critical Parameters :
  • Solvent choice (e.g., DMF or dichloromethane) to enhance reaction efficiency .
  • Temperature control (e.g., reflux conditions) to minimize side reactions .
  • Purification via recrystallization or column chromatography to achieve >95% purity .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR to verify the benzimidazole core, propyl chain, and methylamine groups. Discrepancies in peak splitting may indicate stereochemical impurities .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion) and detect trace byproducts .
  • X-ray Crystallography : For unambiguous structural elucidation, especially if novel polymorphs are observed .
  • HPLC : To assess purity (>98% by area normalization) and identify residual solvents .

Advanced: How can researchers design experiments to evaluate the compound’s biological activity against specific targets?

Methodological Answer:

  • Target Selection : Prioritize receptors/enzymes with known interactions with benzimidazole derivatives (e.g., kinases, GPCRs) .
  • In Vitro Assays :
    • Binding Assays : Radioligand displacement studies to measure IC50 values .
    • Enzyme Inhibition : Kinetic assays (e.g., fluorometric or colorimetric readouts) under physiological pH .
  • Positive/Negative Controls : Include structurally similar compounds to validate assay specificity .
  • Dose-Response Curves : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine EC50/IC50 .

Advanced: How should researchers address contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
  • Solubility/Permeability Checks : Use DLS or PAMPA assays to rule out false negatives due to poor solubility .
  • Metabolic Stability : Evaluate compound stability in assay media (e.g., liver microsomes) to identify degradation artifacts .
  • Statistical Analysis : Apply ANOVA or non-parametric tests to assess inter-experimental variability .

Basic: What are the key physicochemical properties (e.g., solubility, stability) to consider for experimental handling?

Methodological Answer:

  • Solubility : Hydrochloride salts are typically soluble in polar solvents (e.g., water, methanol) but may require sonication for full dissolution .
  • Stability :
    • Store at -20°C in airtight, desiccated containers to prevent hygroscopic degradation .
    • Monitor pH in aqueous solutions (optimal range: 4–6 for hydrochloride salts) .
  • Light Sensitivity : Protect from UV exposure to avoid photodegradation of the benzimidazole moiety .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Methodological Answer:

  • Molecular Docking : Predict binding modes to targets (e.g., using AutoDock Vina) and identify key interactions (e.g., hydrogen bonds with benzimidazole) .
  • QSAR Studies : Corrogate structural features (e.g., propyl chain length) with logP and bioavailability data .
  • ADMET Prediction : Use tools like SwissADME to estimate metabolic liabilities (e.g., CYP450 interactions) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

  • Core Modifications : Replace benzimidazole with other heterocycles (e.g., imidazole, triazole) to assess impact on activity .
  • Side-Chain Variations : Systematically alter the propyl chain length or methylamine group (e.g., ethylamine derivatives) .
  • Bioisosteric Replacement : Substitute the hydrochloride counterion with other salts (e.g., sulfate) to improve solubility .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods due to potential HCl vapor release during salt formation .
  • Waste Disposal : Neutralize acidic waste with bicarbonate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.